molecular formula C7H13NO B3008536 Octahydrofuro[3,4-c]pyridine CAS No. 933688-11-0

Octahydrofuro[3,4-c]pyridine

Cat. No.: B3008536
CAS No.: 933688-11-0
M. Wt: 127.187
InChI Key: NTEWESQMWWIQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydrofuro[3,4-c]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of a furan ring and a pyridine ring.

Biochemical Analysis

Biochemical Properties

It is known that this compound can be synthesized via an asymmetric Michael addition

Cellular Effects

One study found that a derivative of Octahydrofuro[3,4-c]pyridine showed higher growth inhibition of certain fungi than other derivatives . This suggests that this compound may have some influence on cell function, possibly through impact on cell signaling pathways, gene expression, or cellular metabolism.

Molecular Mechanism

It is known that this compound can be synthesized via an asymmetric Michael addition

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydrofuro[3,4-c]pyridine can be achieved through several methods. One notable approach involves the asymmetric Michael addition of ®-N-tert-butanesulfinyl imidate with enamidomalonate to install the C10 stereocenter. This is followed by an intramolecular alkoxide exchange, Michael addition, and hydrogenation sequence to construct the bicyclic ring system . Another method includes the base-mediated cascade [3 + 2] double Michael reactions under mild conditions, which has been applied in the synthesis of bioactive analogues .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. These methods often require precise control of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Octahydrofuro[3,4-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in cascade reactions, such as the four-step tandem reaction involving acrylamides and 4-hydroxy-2-alkynoates, which includes C–H activation, Lossen rearrangement, annulation, and lactonization .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts such as rhodium. The reaction conditions often involve mild temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cascade reaction mentioned earlier results in the formation of novel furo[3,4-c]pyridine-1,4-diones .

Scientific Research Applications

Octahydrofuro[3,4-c]pyridine has a wide range of applications in scientific research. In medicinal chemistry, it is used as a scaffold for the development of bioactive compounds with antifungal, antibacterial, and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in materials science, where it is used to create novel materials with specific properties .

Comparison with Similar Compounds

Octahydrofuro[3,4-c]pyridine can be compared to other similar compounds, such as spirooxindole tetrahydrofuran derivatives and pyrrolo[3,4-c]pyridine derivatives. These compounds share structural similarities but differ in their specific chemical properties and biological activities . For instance, spirooxindole this compound derivatives have been found to exhibit higher antifungal activity compared to spirooxindole tetrahydrofuran derivatives . Similarly, pyrrolo[3,4-c]pyridine derivatives have shown selective D4 receptor antagonist activity, highlighting their potential in neurological research .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science. Continued research on this compound and its derivatives will likely uncover new applications and enhance our understanding of its mechanisms of action.

Properties

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEWESQMWWIQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933688-11-0
Record name octahydrofuro[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl 3,4-bis(hydroxymethyl)piperidine-1-carboxylate (1.00 g, 4 mmol) and concentrated hydrochloric acid (8 mL) were added to a sealed tube (50 mL). The reaction mixture was heated at 95° C. overnight, cooled to room temperature and concentrated in vacuo. The pH was adjusted to 8 by adding aqueous solution of NaOH. The mixture was extracted with CH2Cl2 (30 mL×2). The organic phase was washed with water (30 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to afford the crude product as yellow oil (300 mg, 52.00%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 128.2 (M+1).
Name
Tert-butyl 3,4-bis(hydroxymethyl)piperidine-1-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.